

A Technical Guide to Chimaphilin: Discovery, Natural Sources, and Biological Mechanisms

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Compound of Interest

Compound Name: *Chimaphilin*

Cat. No.: *B162187*

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Abstract

Chimaphilin, a naturally occurring naphthoquinone, has garnered significant scientific interest due to its diverse pharmacological properties, including potent anti-cancer, anti-fungal, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery of **Chimaphilin**, its primary natural sources, and a detailed exploration of its molecular mechanisms of action. Quantitative data are systematically presented, and key experimental methodologies are described to facilitate further research and development.

Introduction

Chimaphilin (2,7-dimethyl-1,4-naphthoquinone) is a bioactive compound first identified in plants of the Ericaceae family.[1][2] Its discovery dates back to the 19th century, with early phytochemical studies of *Chimaphila umbellata* (Prince's Pine or Pipsissewa) leading to the isolation of this golden-yellow crystalline substance.[1][2][3] Historically, plants containing **Chimaphilin** were used in traditional medicine by Native American tribes for treating scrofula and rheumatism.[3] Modern research has elucidated its significant potential as a therapeutic agent, particularly in oncology.

Chemical Structure:

- Systematic Name: 2,7-dimethyl-1,4-naphthalenedione[4]

- Molecular Formula: $C_{12}H_{10}O_2$ [\[4\]](#)[\[5\]](#)
- Molecular Weight: 186.21 g/mol [\[4\]](#)[\[5\]](#)

Natural Sources of Chimaphilin

Chimaphilin is predominantly found in perennial evergreen plants belonging to the genera *Chimaphila* and *Pyrola*, within the Ericaceae family. These plants are widely distributed across the temperate and cold regions of the Northern Hemisphere.[\[6\]](#)

Plant Species	Family	Reported Presence of Chimaphilin
<i>Chimaphila umbellata</i>	Ericaceae	Yes [2] [7] [8] [9]
<i>Pyrola incarnata</i>	Ericaceae	Yes [6]
<i>Moneses uniflora</i>	Ericaceae	Yes [10]
<i>Pyrola japonica</i>	Ericaceae	Yes [11]
<i>Pyrola calliantha</i>	Ericaceae	Yes [11]
<i>Pyrola rotundifolia</i>	Ericaceae	Yes [12]

The concentration of **Chimaphilin** can vary within the plant, with studies on *Chimaphila umbellata* indicating that the quantity decreases from the roots to the fruits.[\[2\]](#)

Biological Activities and Mechanisms of Action

Chimaphilin exhibits a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Chimaphilin has demonstrated significant efficacy against various cancer cell lines, including drug-sensitive and drug-resistant osteosarcoma and breast cancer.[\[13\]](#)[\[14\]](#)

Chimaphilin acts as a potent inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R), a key player in tumor cell survival and proliferation.[\[14\]](#) By inhibiting the receptor tyrosine kinase

activity of IGF-1R, **Chimaphilin** can induce apoptosis in osteosarcoma cells and may help reverse drug resistance.[14]

Quantitative Data: IGF-1R Inhibition

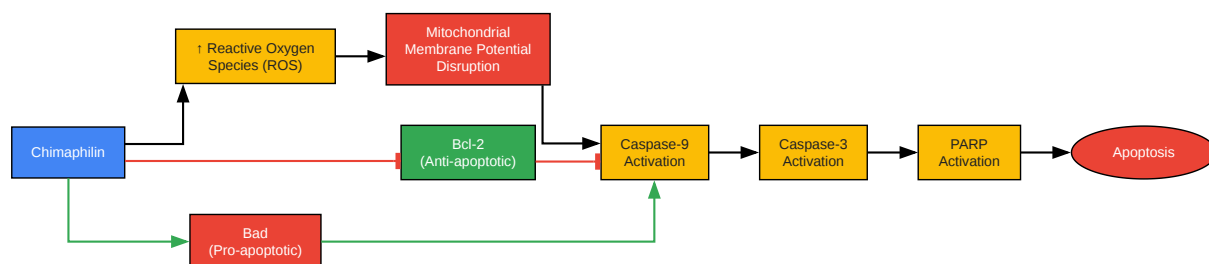
Parameter	Value	Cell Line	Reference
IC ₅₀ (IGF-1R)	0.086 μ M	-	[13][15]

In human breast cancer MCF-7 cells, **Chimaphilin** induces apoptosis in a concentration-dependent manner.[16][17] The underlying mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the disruption of the mitochondrial membrane potential.[16][17] This triggers a cascade of events including the suppression of the anti-apoptotic protein Bcl-2, enhancement of the pro-apoptotic protein Bad, and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[16][17]

Quantitative Data: Anti-proliferative Activity in MCF-7 Cells

Parameter	Value	Incubation Time	Reference
IC ₅₀	43.30 μ M	24 hours	[16][17]

Below is a diagram illustrating the proposed apoptotic pathway induced by **Chimaphilin** in MCF-7 cells.

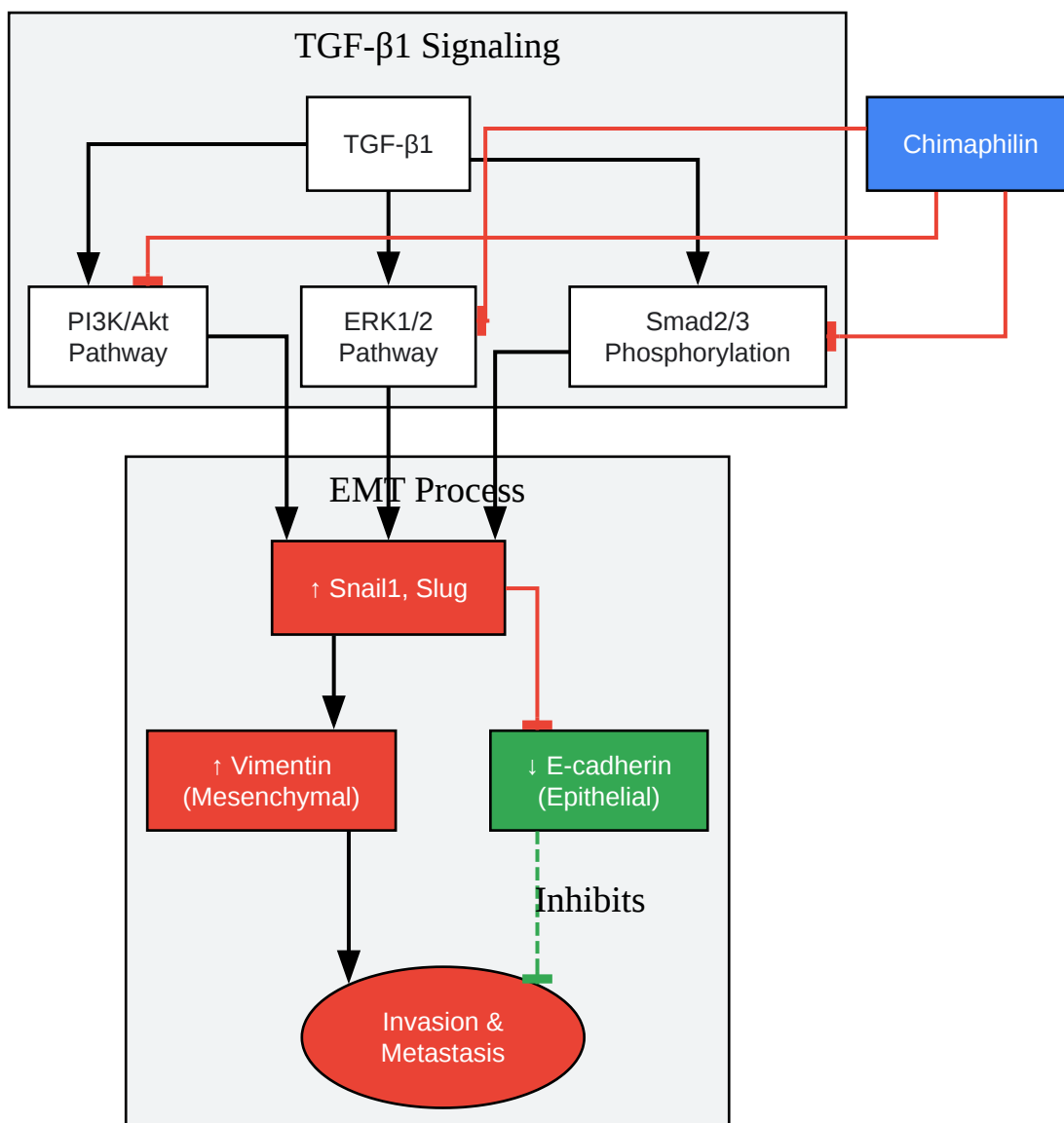


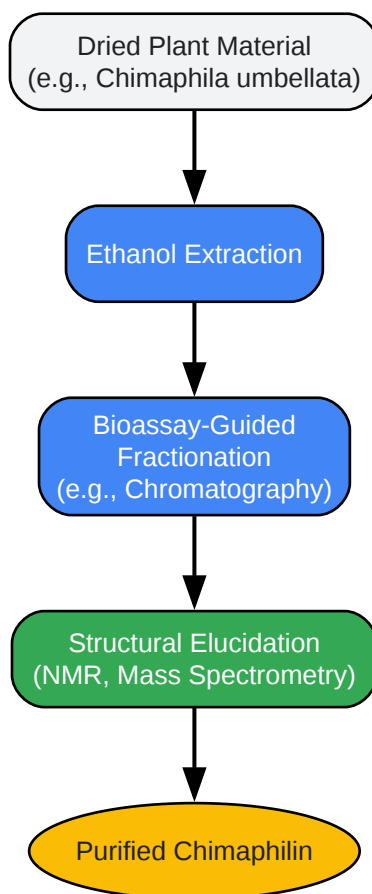
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ROS-mediated mitochondrial apoptosis pathway induced by **Chimaphilin**.

Chimaphilin has been shown to inhibit the invasion and migration of human osteosarcoma U2OS cells by suppressing TGF- β 1-induced Epithelial-to-Mesenchymal Transition (EMT).[6] It achieves this by blocking the PI3K/Akt and ERK1/2 signaling pathways, as well as inhibiting the phosphorylation of Smad2/3.[6][18] This leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker vimentin and transcription factors Snail1 and Slug.[6]

The following diagram outlines the inhibitory effect of **Chimaphilin** on TGF- β 1-induced EMT.





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